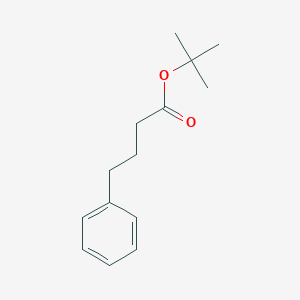

Tert-butyl 4-phenylbutanoate

Description

Tert-butyl 4-phenylbutanoate is an ester derivative of 4-phenylbutanoic acid, where the carboxylic acid group is protected by a tert-butyl group. This structural motif is significant in organic synthesis, particularly in pharmaceutical and materials chemistry, where tert-butyl esters are valued for their stability under basic and nucleophilic conditions while being cleavable under acidic conditions.

For instance, ethyl 4-phenylbutanoate (4s) is synthesized with a yield of 62% via GP3 methodology , and tert-butyl esters such as tert-butyl 4-methoxybenzoate (4n) and tert-butyl 4-bromobutanoate are well-documented . These compounds share common features: (1) a tert-butyl group enhancing steric protection, (2) variable substituents (e.g., phenyl, methoxy, bromo) influencing reactivity and physical properties, and (3) applications as intermediates in drug synthesis or functional materials.

Properties

IUPAC Name |

tert-butyl 4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)16-13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAXNHDYLZZGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the acid catalyst. This method allows for efficient production and easy separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-phenylbutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, the ester bond can be cleaved to yield 4-phenylbutanoic acid and tert-butyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: 4-phenylbutanoic acid and tert-butyl alcohol.

Reduction: 4-phenylbutanol.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-phenylbutanoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-phenylbutanoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Inferred data based on structural analogs.

Key Observations :

- Electronic Effects: The phenyl group in this compound introduces aromatic π-electron density, which may influence reactivity in electrophilic substitutions or metal-catalyzed couplings compared to bromo or methoxy analogs .

- Solubility: Tert-butyl esters generally exhibit lower polarity than their ethyl counterparts, suggesting this compound may have reduced solubility in polar solvents compared to ethyl 4-phenylbutanoate.

Stability and Reactivity

- Acid Sensitivity: Tert-butyl esters (e.g., tert-butyl 4-bromobutanoate) undergo cleavage under acidic conditions (e.g., trifluoroacetic acid), releasing the free carboxylic acid . This contrasts with ethyl esters, which are more resistant to acid but prone to hydrolysis under basic conditions.

- Thermal Stability: this compound’s aromatic substituent may enhance thermal stability compared to aliphatic analogs like tert-butyl 4-bromobutanoate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-phenylbutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 4-phenylbutanoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include temperature control (60–80°C), anhydrous conditions to avoid hydrolysis, and use of molecular sieves to remove water. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . For optimization, monitor reaction progress using TLC or GC-MS to adjust stoichiometry and catalyst loading.

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer : Combine ¹H/¹³C NMR to identify characteristic signals (e.g., tert-butyl protons at ~1.3 ppm, ester carbonyl at ~170 ppm). Low-temperature NMR (e.g., −60°C) can resolve dynamic conformational changes, as demonstrated in studies of tert-butyl groups in saturated cyclic systems . FT-IR corroborates ester functionality (C=O stretch ~1740 cm⁻¹).

Q. What are the stability considerations for storing this compound, and how does molecular structure influence degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at −20°C to minimize hydrolysis. The tert-butyl group enhances steric protection of the ester bond, reducing susceptibility to nucleophilic attack. Monitor degradation via HPLC or GC-MS; hydrolytic byproducts (e.g., 4-phenylbutanoic acid) indicate moisture exposure .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) are effective in degrading this compound, and how do intermediates impact reaction pathways?

- Methodological Answer : Fenton-based AOPs (Fe²⁺/H₂O₂) or UV/H₂O₂ systems generate hydroxyl radicals (•OH) to cleave the ester bond. Use LC-QTOF-MS to identify intermediates (e.g., phenylbutanoic acid derivatives). Kinetic modeling (pseudo-first-order) quantifies degradation efficiency, while toxicity assays (e.g., Microtox®) assess ecological risks of byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.